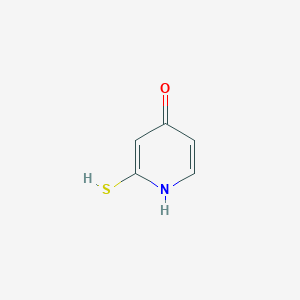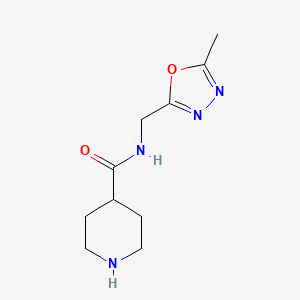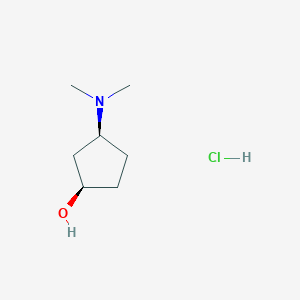![molecular formula C6H3ClFN3O B13346953 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoropyrrole and 2-chloropyrimidine.
Cu-Mediated Difluoroacetate Addition: A safe, copper-mediated difluoroacetate addition to vinyl TMS is performed.
Selective Formylation: The 3-fluoropyrrole undergoes selective formylation.
Sequential Imination and Cyclization: Sequential imine formation followed by cyclization to the triazine core is carried out.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Cu-Mediated Reactions: Utilizing copper-mediated reactions for high selectivity and yield.
High-Temperature Cyclization: Employing high-temperature conditions for the cyclization steps to ensure complete conversion.
Analyse Chemischer Reaktionen
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves:
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:
5-Fluoropyrrolo[2,1-f][1,2,4]triazine: Similar structure but lacks the chloro substituent, leading to different reactivity and biological activity.
2-Chloro-5-fluoropyrimidine: Shares the chloro and fluoro substituents but has a different core structure, resulting in distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H3ClFN3O |
|---|---|
Molekulargewicht |
187.56 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3ClFN3O/c7-6-9-5(12)4-3(8)1-2-11(4)10-6/h1-2H,(H,9,10,12) |
InChI-Schlüssel |
DHKCPWOLBDHNSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1F)C(=O)NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


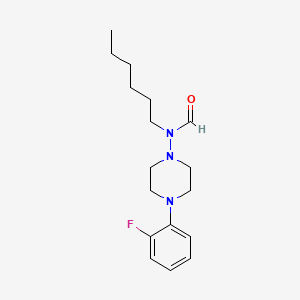
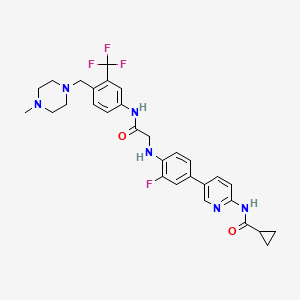
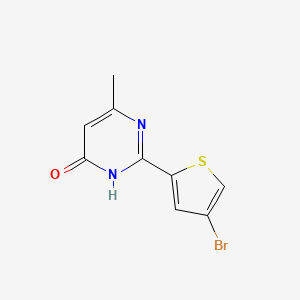
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
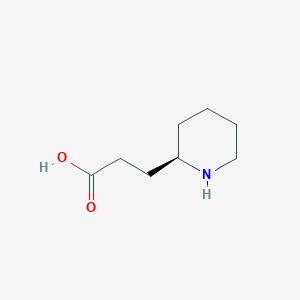
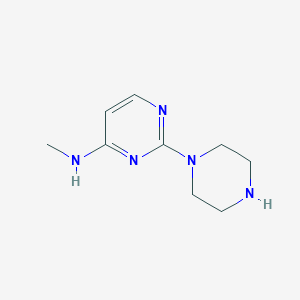
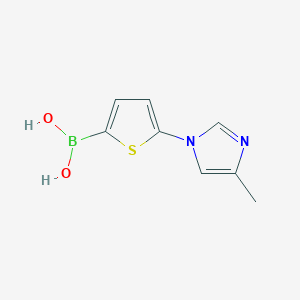
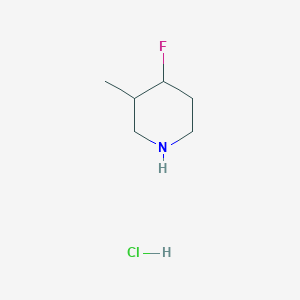
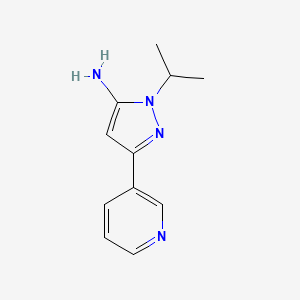
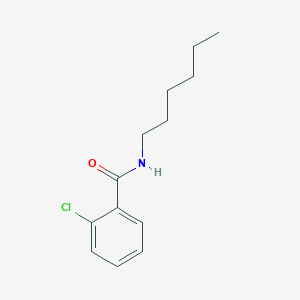
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
